Trimethoxydobutamine
Description
Structural Context and Chemical Classification of Trimethoxydobutamine
This compound, chemically known as N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine, is a synthetic compound. biosynth.com Its structure is closely related to Dobutamine (B195870). The core difference lies in the substitution on the phenyl rings. Where Dobutamine possesses hydroxyl (-OH) groups, this compound has methoxy (B1213986) (-OCH3) groups. Specifically, Dobutamine is produced through the demethylation of the three methoxy groups present in this compound.
Table 1: Chemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 51062-14-7 | biosynth.com |
| Molecular Formula | C21H30ClNO3 | biosynth.com |
| Molecular Weight | 379.92 g/mol | biosynth.com |
| Synonyms | Dobutamine EP Impurity C, Dobutamine Related Compound C, N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine hydrochloride | synzeal.com |
| Appearance | Off-White Solid | |
| Melting Point | 144-146°C |
This interactive data table provides key chemical properties of this compound Hydrochloride.
Significance of this compound as a Chemical Entity in Pharmaceutical Research and Development
The primary significance of this compound in pharmaceutical research and development is twofold: its role as a precursor in drug synthesis and its function as a critical analytical standard.
As a direct precursor, the synthesis and purity of this compound are crucial for the efficient and high-quality production of Dobutamine. duorganics.in In the final step of Dobutamine synthesis, the three methoxy moieties of this compound are cleaved to form the active pharmaceutical ingredient.
Furthermore, this compound, often referred to as Dobutamine Impurity C, serves as a vital reference standard in the quality control of Dobutamine. synzeal.comaxios-research.com Regulatory bodies like the European Pharmacopoeia (Ph. Eur.) set limits for the presence of such impurities in the final drug product; for instance, Impurity C is limited to 0.5%. Its availability as a purified standard allows pharmaceutical manufacturers to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), to accurately quantify its presence and ensure the safety and efficacy of Dobutamine. It is also used as an internal standard in pharmacokinetic studies that measure Dobutamine concentrations in biological samples. researchgate.netresearchgate.net
Research Gaps and Future Directions for Comprehensive Investigation of this compound
Despite its well-defined role in the synthesis and quality control of Dobutamine, there is a significant lack of research into the intrinsic properties of this compound itself. The existing body of scientific literature almost exclusively discusses it in the context of being an impurity or a precursor.
A primary research gap is the near-complete absence of studies on the biological activity and pharmacological profile of this compound. It is unknown whether this compound possesses any of the beta-1 adrenergic agonist activity seen with Dobutamine, or if it has other, distinct pharmacological effects. drugbank.com Given its structural similarity to a potent sympathomimetic amine, investigating its potential interaction with adrenergic receptors could be a valuable area of research.
Future investigations could focus on:
Pharmacological Screening: In vitro and in vivo studies to determine if this compound has any affinity for and activity at adrenergic or other receptors.
Metabolic Fate: While it is a precursor in synthesis, understanding its potential metabolic pathways if it were to be administered as a standalone compound.
Toxicological Profile: A comprehensive toxicological assessment beyond its role as a controlled impurity.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4/h7-12,15-16,22H,5-6,13-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRJMDYSVLCJWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156601 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61413-44-3 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61413-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethoxydobutamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061413443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIMETHOXYDOBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DZX6N4O87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Trimethoxydobutamine
Strategies for Laboratory Synthesis of Trimethoxydobutamine and its Analogues
The laboratory synthesis of this compound and its related compounds involves multi-step organic reactions, focusing on building the core molecular structure and introducing specific functional groups. libretexts.orgsavemyexams.com
Precursor Compound Identification and Reaction Pathways
The synthesis of this compound typically starts from commercially available or readily synthesized precursor molecules. bibliotekanauki.pl A common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with 1-(4-methoxyphenyl)-3-butanone. This initial step is followed by a reduction reaction to form the corresponding imine. gpatindia.com Subsequent treatment with hydrogen bromide leads to the cleavage of the methoxy (B1213986) groups to yield Dobutamine (B195870), with this compound being a key intermediate in this process. gpatindia.com
Alternative pathways might involve the use of Grignard reagents or other organometallic compounds to form the carbon-carbon bonds necessary for the backbone of the molecule. physicsandmathstutor.com The choice of reaction pathway often depends on the desired yield, purity, and the stereochemical outcome. savemyexams.com The synthesis of analogues may involve substituting the starting materials with appropriately functionalized derivatives to introduce variations in the final structure. nih.gov
| Precursor Compound | Role in Synthesis |
| 3,4-Dimethoxyphenethylamine | Provides the dimethoxyphenyl ethylamine (B1201723) moiety. gpatindia.com |
| 1-(4-Methoxyphenyl)-3-butanone | Contributes the 4-methoxyphenylbutane portion of the molecule. gpatindia.com |
Optimization of Synthetic Yields and Purity Profiles
Optimizing the synthesis of this compound involves careful control of reaction conditions such as temperature, pressure, and the choice of catalysts and reagents. physicsandmathstutor.com The goal is to maximize the formation of the desired product while minimizing the generation of byproducts. Purification techniques such as recrystallization, distillation, and chromatography are crucial for achieving high purity profiles. physicsandmathstutor.com
High-performance liquid chromatography (HPLC) is a standard analytical technique used to assess the purity of synthetic this compound and to quantify any impurities present. researchgate.net The development and validation of robust analytical methods are essential for ensuring the quality and consistency of the final product.
Characterization of Synthetic Byproducts and Related Impurities of this compound
This compound itself is considered a significant impurity, designated as "Dobutamine Impurity C," in the production of Dobutamine. chemicalbook.com Its presence is monitored and controlled within specified limits, such as the 0.5% limit set by the European Pharmacopoeia.
During the synthesis, other related impurities can also be formed. These can arise from incomplete reactions, side reactions, or the degradation of intermediates or the final product. The characterization of these byproducts is critical for understanding the reaction mechanism and for developing strategies to control their formation. Techniques such as mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy are employed to elucidate the structures of these impurities. physicsandmathstutor.comresearchgate.net
| Impurity | Common Name | Chemical Name |
| Dobutamine EP Impurity A | - | - |
| Dobutamine EP Impurity B | - | - |
| Dobutamine EP Impurity C | This compound Hydrochloride | (2RS)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine hydrochloride |
Stereochemical Considerations in this compound Synthesis
This compound possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers and diastereomers). acs.orgrsc.org The spatial arrangement of atoms at this chiral center can significantly influence the biological activity of the final drug product, Dobutamine. gpatindia.com Therefore, controlling the stereochemistry during synthesis is of paramount importance. unibo.itwiley.com
Stereoselective synthesis aims to produce a specific stereoisomer in preference to others. nih.govmdpi.com This can be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting with enantiomerically pure precursors. numberanalytics.com The development of stereoselective routes is a key area of research in the synthesis of Dobutamine and its analogues. cwu.eduscispace.com The analysis of the stereochemical purity of the final product is typically carried out using chiral chromatography or other specialized analytical techniques. numberanalytics.com
Advanced Analytical Chemistry for Trimethoxydobutamine Characterization and Quantification
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatographic techniques are fundamental in separating Trimethoxydobutamine from Dobutamine (B195870) and other related substances. These methods are essential for assessing the purity of drug substances and formulations.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound, often in the context of quantifying the active pharmaceutical ingredient, Dobutamine. nih.govderpharmachemica.com Method development involves a systematic process of scouting, optimization, and validation to ensure the method is fit for its intended purpose. thermofisher.com
Method Development: The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase composition, and detector settings. thermofisher.com For compounds like this compound, which is structurally related to Dobutamine, reversed-phase chromatography is commonly employed. nih.govderpharmachemica.com
Column Selection: C18 columns are frequently used for the separation of Dobutamine and its impurities. nih.govderpharmachemica.com For instance, a Symmetry C18 column (250 mm×4.6 mm i.d., 5 μm) has been utilized in the analysis of Dobutamine. nih.gov Another option is the Phenomenex Luna C18 column (250 mm x 4.6 mm, 5 μ). ajrconline.org
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase of acetonitrile (B52724) and 15 mM potassium dihydrogen phosphate (B84403) (pH 5.0 with 0.3% TEA) in a 20:80 (v/v) ratio has been used for Dobutamine analysis. nih.gov Another method employed a mixture of Methanol and 0.01M Potassium dihydrogen phosphate (60:40 v/v). derpharmachemica.com The pH of the mobile phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes.
Detection: UV detection is commonly used, with the wavelength set at a value where the analyte exhibits significant absorbance. For Dobutamine and related compounds, a detection wavelength of 230 nm or 280 nm is often chosen. nih.govderpharmachemica.com
Method Validation: Once developed, the HPLC method must be validated according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). nih.govyoutube.com Validation ensures that the method is reliable and produces accurate and reproducible results. Key validation parameters include:
Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For a Dobutamine assay, linearity was established over a concentration range of 50–2000 ng/mL with a correlation coefficient (r²) of 0.9992. nih.gov
Accuracy: The closeness of the test results to the true value. It is often assessed by determining the percentage recovery of a known amount of analyte spiked into a sample matrix. youtube.com For a Dobutamine method, accuracy was reported to be between 99.8% and 103.6%. nih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD). Intra-day RSD for a Dobutamine assay ranged from 4.8% to 8.9%, while inter-day RSD was between 3.8% and 11.7%. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For a Dobutamine method, the LOQ was found to be 50 ng/mL. nih.gov Another method reported an LOD of 0.34 µg/ml and an LOQ of 1.1 µg/ml for Dobutamine HCl. ajrconline.org
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov
| Parameter | Condition 1 nih.gov | Condition 2 derpharmachemica.com |
|---|---|---|
| Column | Symmetry C18 (250 mm×4.6 mm i.d., 5 μm) | Kromasil C-18 |
| Mobile Phase | Acetonitrile and 15 mM potassium dihydrogen phosphate (pH 5.0 with 0.3% TEA) (20:80, v/v) | Methanol: 0.01M Potassium dihydrogen phosphate (60:40 v/v) |
| Flow Rate | 0.8 mL/min | 1.5 ml/min |
| Detection Wavelength | 230 nm | 280nm |
| Linearity Range | 50–2000 ng/mL | 0.2mg/ml to 1.0mg/ml |
| LOQ | 50 ng/mL | 30µg/ml |
Gas chromatography (GC) is another powerful separation technique that can be applied to the analysis of this compound, although it often requires derivatization to increase the volatility and thermal stability of the analyte. sigmaaldrich.com
Derivatization: Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis. sigmaaldrich.com For compounds like this compound, which contain amine and potentially hydroxyl groups, silylation is a common derivatization technique. gcms.cz This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. gcms.cz Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comtcichemicals.com The reaction conditions, such as temperature and time, need to be optimized to ensure complete derivatization. sigmaaldrich.com
GC-MS Analysis: When coupled with a mass spectrometer (MS), GC provides a highly specific analytical method. nih.gov The gas chromatograph separates the derivatized analytes, which are then introduced into the mass spectrometer for detection and quantification. nih.gov The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the derivatized this compound, aiding in its identification.
The choice of GC column is also critical. Nonpolar silicone phases are generally preferred for the analysis of TMS derivatives. gcms.cz The interpretation of GC results involves analyzing the retention time, which is the time it takes for the analyte to pass through the column, and the peak area, which is proportional to the amount of the analyte. youtube.com
| Reagent | Abbreviation | Target Functional Groups |
|---|---|---|
| N,O-Bis(trimethylsilyl)acetamide | BSA | Alcohols, phenols, carboxylic acids, amines, amides sigmaaldrich.comtcichemicals.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, phenols, carboxylic acids, amines, amides sigmaaldrich.com |
| Trimethylchlorosilane (often used as a catalyst) | TMCS | Enhances reactivity of silylating reagents sigmaaldrich.com |
For the detection and quantification of trace levels of this compound, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. measurlabs.comnih.gov This technique offers superior sensitivity, selectivity, and speed compared to conventional HPLC. thermofisher.com
UHPLC Advantages: UHPLC systems utilize columns with smaller particle sizes (typically less than 2 µm), which results in higher separation efficiency and faster analysis times. thermofisher.com This allows for high-throughput analysis, which is particularly beneficial in a quality control environment.
Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry, often performed on a triple quadrupole instrument, provides an additional layer of selectivity. nih.govthermofisher.com In MS/MS, a specific precursor ion (in this case, the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. measurlabs.com This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and allows for the quantification of analytes at very low concentrations. thermofisher.comnih.gov
In a study on the analysis of dobutamine, this compound was used as an internal standard for a UHPLC-MS/MS method. researchgate.net The method was developed to quantify dobutamine in blood plasma with a low limit of quantification. researchgate.net The use of ammonium (B1175870) fluoride (B91410) as a mobile phase additive was found to significantly enhance the signal in positive ion mode detection. researchgate.net
| Feature | Description | Benefit |
|---|---|---|
| High Sensitivity | Ability to detect very low concentrations of the analyte. | Quantification of trace impurities. europeanpharmaceuticalreview.com |
| High Selectivity | Ability to distinguish the analyte from other components in the sample matrix. | Reduced interference and accurate quantification. thermofisher.com |
| Speed | Faster analysis times compared to conventional HPLC. | Increased sample throughput. thermofisher.com |
| Selected Reaction Monitoring (SRM) | Specific monitoring of a precursor-to-product ion transition. | Enhanced signal-to-noise ratio and specificity. thermofisher.com |
Gas Chromatography (GC) Applications in this compound Analysis
Spectroscopic Techniques for Structural Confirmation and Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and elucidating its fragmentation patterns.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. wikipedia.orgebsco.com By analyzing the NMR spectrum, it is possible to determine the number and types of atoms in a molecule and how they are connected.
For this compound, both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) would be employed.
¹H NMR: This technique provides information about the different types of protons in the molecule and their chemical environment. The chemical shift (δ) of a proton is influenced by the electron density around it. For this compound, one would expect to see signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the protons of the butylamine (B146782) chain. The integration of the peaks would give the ratio of the number of protons of each type, and the splitting patterns (multiplicity) would reveal information about the neighboring protons.
¹³C NMR: This technique provides information about the different carbon atoms in the molecule. Each unique carbon atom will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would help to identify the different functional groups present, such as the aromatic carbons, the methoxy carbons, and the aliphatic carbons of the butylamine chain.
| Technique | Expected Information |
|---|---|
| ¹H NMR | Signals for aromatic, methoxy, and aliphatic protons. Integration and splitting patterns provide structural information. |
| ¹³C NMR | Signals for each unique carbon atom, including aromatic, methoxy, and aliphatic carbons. |
Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio (m/z) of ions. chemguide.co.uk It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. chemguide.co.uk
Molecular Weight Determination: The molecular ion peak (M+) in the mass spectrum corresponds to the mass of the intact molecule. For this compound hydrochloride, the molecular weight is 379.93 g/mol . lgcstandards.com The free base has a molecular weight of approximately 343.48 g/mol . The mass spectrometer would detect the protonated molecule [M+H]⁺ at an m/z corresponding to this mass.
Fragmentation Pattern Analysis: When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is unique to the molecule's structure and can be used for identification. The fragmentation of this compound would likely involve cleavage at the C-C bonds of the butylamine chain and potentially the loss of the methoxy groups. ruc.dklibretexts.org For amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway. libretexts.org
| Parameter | Information |
|---|---|
| Molecular Weight (Hydrochloride) | 379.93 g/mol lgcstandards.com |
| Molecular Weight (Free Base) | ~343.48 g/mol |
| Expected Molecular Ion ([M+H]⁺) | m/z ~344.49 |
| Key Fragmentation Pathways | Alpha-cleavage at the amine, loss of methoxy groups. ruc.dklibretexts.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful analytical techniques used for the structural elucidation and characterization of chemical compounds like this compound. nih.govmt.com IR spectroscopy provides detailed information about the functional groups present in a molecule by measuring the absorption of infrared light, which excites molecular vibrations. nih.gov Each functional group has a characteristic vibration frequency, resulting in a unique spectral "fingerprint". nih.gov For this compound, IR analysis is expected to identify key functional groups such as O-H (hydroxyl), N-H (secondary amine), C-O (methoxy ether), and the aromatic ring system.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. technologynetworks.com This absorption corresponds to the promotion of electrons from a ground state to a higher energy state, and it is particularly useful for identifying and quantifying compounds containing chromophores (light-absorbing groups). azooptics.com The aromatic ring in the this compound structure acts as a chromophore, giving rise to characteristic absorption bands in the UV region. The wavelength of maximum absorbance (λmax) is a key feature used for both qualitative and quantitative analysis. mt.comazooptics.com
Table 1: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Structural Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Interpretation |
| Infrared (IR) Spectroscopy | O-H Stretch (Phenolic) | Broad, ~3200-3600 cm⁻¹ | Indicates the presence of hydroxyl groups. |
| N-H Stretch (Secondary Amine) | ~3300-3500 cm⁻¹ (typically weaker and sharper than O-H) | Confirms the secondary amine functional group. youtube.com | |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ | Corresponds to the C-H bonds on the aromatic ring. youtube.com | |
| C-H Stretch (Aliphatic/Methoxy) | ~2850-3000 cm⁻¹ | Indicates the sp³ hybridized C-H bonds in the alkyl chain and methoxy groups. youtube.com | |
| C=C Stretch (Aromatic) | ~1450-1600 cm⁻¹ | Characteristic absorptions for the aromatic ring. | |
| C-O Stretch (Ether) | ~1000-1300 cm⁻¹ | Strong absorption indicating the methoxy groups. | |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Phenyl Chromophore | ~280 nm | Corresponds to the π → π* electronic transitions within the substituted benzene (B151609) ring, similar to other phenolic compounds. unchainedlabs.com |
Development and Validation of Reference Standards for this compound
The development and validation of a pharmaceutical reference standard are critical for ensuring the quality and accuracy of analytical measurements. hwi-group.de A reference standard is a highly purified and well-characterized substance used as a basis for comparison in assays and tests. hwi-group.denih.gov For this compound, establishing a reference standard involves a rigorous qualification process to confirm its identity, purity, and assigned content (assay). hwi-group.de
The qualification of a primary reference standard involves a comprehensive set of tests. hwi-group.de Identity is unequivocally confirmed using a combination of spectroscopic methods, such as Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to provide a complete structural profile. hwi-group.de Purity is assessed using high-resolution chromatographic techniques, typically High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to detect and quantify any impurities. hwi-group.de The assay, or content, of the reference standard is determined using at least two independent, validated methods to ensure accuracy. hwi-group.de All results, including validation data and spectral interpretations, are documented in a comprehensive Certificate of Analysis (CoA), which also specifies storage conditions and shelf life. hwi-group.de
Table 2: Qualification Parameters for a this compound Reference Standard
| Parameter | Analytical Technique(s) | Purpose |
| Identity Testing | ¹H-NMR, ¹³C-NMR, MS, IR | To confirm that the chemical structure is unequivocally that of this compound. hwi-group.de |
| Purity Assessment | HPLC, GC (with appropriate detectors like DAD or MS) | To determine the presence and amount of any organic impurities. |
| Thermogravimetric Analysis (TGA) | To quantify the content of residual solvents and water. | |
| Residue on Ignition / Sulfated Ash | To measure the amount of inorganic impurities. | |
| Assay (Content) | Two independent, validated methods (e.g., qNMR, Titration, Chromatographic Assay vs. another standard) | To assign an accurate value for the content (potency) of the substance. hwi-group.de |
Stability-Indicating Analytical Methods for this compound
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. ambiopharm.comyoutube.com The development of such a method is essential for stability studies, as it provides assurance of the drug's quality, safety, and efficacy over time. ambiopharm.com For this compound, a SIAM is necessary to monitor its stability and determine its shelf-life or retest period. researchgate.net
Developing a SIAM typically involves forced degradation studies, where the compound is exposed to a variety of stress conditions more severe than those it would encounter during normal storage. ambiopharm.comresearchgate.net These conditions, mandated by ICH guidelines, include acid and base hydrolysis, oxidation, heat, and exposure to light. researchgate.net The goal is to generate potential degradation products and then develop an analytical method, most commonly a gradient reversed-phase HPLC method with UV or mass spectrometric detection, that can separate the intact this compound from all generated degradants. chromatographyonline.com The method must be validated to prove its specificity, accuracy, and precision for quantifying the API in the presence of these other components. researchgate.net
Table 3: Typical Forced Degradation Conditions for SIAM Development
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl; Room temperature or elevated temperature | To assess degradation in an acidic environment. |
| Base Hydrolysis | 0.1 M NaOH; Room temperature or elevated temperature | To assess degradation in an alkaline environment. |
| Oxidation | 3-30% H₂O₂; Room temperature | To evaluate susceptibility to oxidative degradation. |
| Thermal Degradation | Dry heat (e.g., 60-80°C) | To test for thermally induced breakdown. |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter | To determine if the compound is sensitive to light. |
Based on typical conditions described in ICH guidelines and related literature. researchgate.net
Application of this compound as an Internal Standard in Bioanalytical Assays
In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. biopharmaservices.com An IS is a compound of fixed concentration added to every sample, calibrator, and quality control sample to correct for variability during sample preparation and analysis. biopharmaservices.comchromforum.org this compound (TMD) has been successfully employed as an internal standard in bioanalytical assays, specifically for the quantitative determination of dobutamine in biological matrices. researchgate.netresearchgate.net
Method Development for Biofluid Analysis in Preclinical Models
The development of a robust bioanalytical method is a prerequisite for evaluating pharmacokinetic profiles in preclinical studies. asianpharmtech.com A method for quantifying an analyte like dobutamine in the plasma of preclinical models, such as newborn pigs, has been developed using this compound as the internal standard. researchgate.net The development process involves the systematic optimization of several key stages: sample preparation, liquid chromatography (LC), and mass spectrometry (MS) detection. researchgate.net
Sample preparation typically involves a protein precipitation step to remove large macromolecules from the plasma sample, followed by the addition of the internal standard, this compound. The LC conditions, including the choice of column, mobile phase composition, and gradient, are optimized to achieve a clean separation of the analyte and the internal standard from endogenous matrix components. Finally, the mass spectrometer parameters are tuned for maximum sensitivity and selectivity in detecting both the analyte and this compound.
Table 4: Key Components of a Bioanalytical LC-MS/MS Method Using this compound as an IS
| Method Component | Description | Purpose in Method Development |
| Internal Standard (IS) | This compound (TMD) added at a known, constant concentration. researchgate.netresearchgate.net | To correct for variability in sample extraction, injection volume, and instrument response. biopharmaservices.com |
| Sample Preparation | Protein Precipitation (PPT) or Liquid-Liquid Extraction (LLE). | To remove interfering substances from the biological matrix (e.g., plasma) and extract the analyte and IS. |
| Chromatography | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). | To separate the analyte and IS from each other and from endogenous components before detection. |
| Detection | Tandem Mass Spectrometry (MS/MS) with Selected Reaction Monitoring (SRM). | To provide highly selective and sensitive quantification of both the target analyte and the IS based on their specific mass-to-charge ratios. |
Validation Parameters for Preclinical Bioanalytical Studies
Before a bioanalytical method can be used to support preclinical studies, it must undergo a full validation process to demonstrate that it is reliable and reproducible for its intended purpose. asianpharmtech.comau.dk This validation is performed according to strict guidelines from regulatory agencies like the FDA and EMA. europa.eunih.gov The process establishes the performance characteristics of the method through a series of specific experiments. rrml.ro
Key validation parameters include selectivity, accuracy, precision, the calibration curve, and the lower limit of quantification (LLOQ). au.dkeuropa.eu Selectivity ensures the method can differentiate the analyte and internal standard from other components in the matrix. asianpharmtech.com Accuracy measures how close the determined concentration is to the true value, while precision measures the degree of scatter in repeated measurements. au.dk The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. europa.eu Stability of the analyte in the biological matrix under various storage and handling conditions must also be thoroughly assessed. nih.gov
Table 5: Bioanalytical Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. asianpharmtech.com | No significant interfering peaks at the retention time of the analyte or IS in blank matrix samples. |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. A minimum of six non-zero standards are typically used. nih.gov | Correlation coefficient (r²) ≥ 0.99. Each back-calculated standard concentration must be within ±15% of the nominal value (±20% at LLOQ). |
| Accuracy | The closeness of mean test results to the true concentration. Assessed at a minimum of three concentration levels (low, medium, high QC). au.dk | The mean value should be within ±15% of the nominal concentration (±20% at LLOQ). europa.eu |
| Precision | The closeness of agreement among a series of measurements. Assessed as within-run and between-run precision. europa.eu | The coefficient of variation (CV) should not exceed 15% (20% at LLOQ). europa.eu |
| Lower Limit of Quantification (LLOQ) | The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. europa.eu | Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20% CV. europa.eu |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term, long-term). nih.gov | Mean concentrations of stability samples must be within ±15% of the nominal concentration. |
Preclinical Pharmacological Investigation Frameworks for Trimethoxydobutamine and Its Analogues
In Vitro Receptor Binding and Functional Assays for Related Compounds
In vitro assays are indispensable for characterizing the pharmacological profile of a drug candidate at the molecular and cellular levels. chelatec.com For dobutamine (B195870) and its analogues, these studies are designed to elucidate their affinity for and activity at various adrenergic receptor subtypes.
Understanding how a ligand binds to its receptor is fundamental to predicting its pharmacological effect. A variety of methodologies are employed to profile these interactions, ranging from computational modeling to direct experimental measurement.
Computational techniques, such as molecular docking, are widely used to predict the binding modes of ligands within the receptor's binding site. frontiersin.orgresearchgate.net These in silico methods use the three-dimensional structures of the G protein-coupled receptor (GPCR), like the β2-adrenergic receptor, to simulate the interaction with potential ligands. pnas.org The process involves docking hundreds of thousands of molecules into the receptor's binding cavity and scoring them based on complementarity, including electrostatic and van der Waals interaction energies. pnas.org Such models can predict key interactions, for example, how the hydroxyl groups of a catecholamine might interact with specific amino acid residues like serine on transmembrane domains. nih.govplos.org
Experimental approaches provide direct evidence of ligand-receptor interactions. G protein-coupled receptors (GPCRs) represent a large and pharmacologically significant protein family, sharing a common structure of seven transmembrane helices. frontiersin.org Methodologies to study these interactions include radioligand binding assays, which quantify binding affinity, and functional assays that measure the downstream consequences of binding. nih.govsygnaturediscovery.com Advanced techniques like adaptive biasing computational simulations can explore the free-energy landscape of a receptor as it is modulated by different ligands, providing insight into how agonists, antagonists, and inverse agonists shift the receptor's conformational equilibrium between active and inactive states. plos.org
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. sygnaturediscovery.comnih.gov These assays use a radiolabeled ligand (a molecule tagged with a radioactive isotope like tritium (B154650) [³H] or iodine-¹²⁵) that binds to the receptor of interest. nih.govrevvity.com The affinity of a non-labeled test compound, such as a dobutamine analogue, is then measured by its ability to compete with and displace the radioligand from the receptor. nih.gov
These experiments can be conducted on membranes prepared from tissues known to express specific receptor subtypes or on recombinant cells engineered to express a single receptor subtype. sygnaturediscovery.comnih.gov The results are used to calculate key parameters:
Kᵢ (Inhibition Constant): Represents the affinity of the competing unlabeled ligand. A lower Kᵢ value indicates a higher binding affinity.
Kᴅ (Equilibrium Dissociation Constant): Measures the affinity of the radioligand for the receptor. sygnaturediscovery.comnih.gov
Bₘₐₓ (Maximum Receptor Density): Indicates the total number of receptors in the preparation. sygnaturediscovery.comnih.gov
For dobutamine, competitive binding studies have been used to determine its selectivity for different adrenergic receptor subtypes. For example, studies using the radioligand [³H]dihydroalprenolol (DHA) have shown that dobutamine has a significantly higher affinity for the β₁-adrenergic receptor subtype compared to the β₂-subtype. nih.gov Similarly, its affinity for α-adrenergic receptors has been profiled, demonstrating selectivity for α₁ over α₂ receptors. nih.gov The enantiomers of dobutamine's metabolite, 3-O-methyldobutamine, have also been evaluated for their receptor binding properties in vitro. nih.gov
| Compound | Receptor Subtype | Tissue/System | Radioligand | Affinity (µM) | Reference |
|---|---|---|---|---|---|
| Dobutamine | β₁ | Rat Heart | [³H]DHA | 2.5 | nih.gov |
| Dobutamine | β₁ | Turkey Erythrocyte | [³H]DHA | 2.6 | nih.gov |
| Dobutamine | β₂ | Frog Heart | [³H]DHA | 14.8 | nih.gov |
| Dobutamine | β₂ | Rat Lung | [³H]DHA | 25.4 | nih.gov |
| Dobutamine (High Affinity Site) | β₁ | Rat Heart | [³H]DHA | 0.5 | nih.gov |
| Dobutamine (Low Affinity Site) | β₁ | Rat Heart (with Guanine Nucleotide) | [³H]DHA | 5.2 | nih.gov |
While binding assays measure affinity, functional assays are required to determine whether a ligand acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). nih.govmdpi.com These assays are typically performed in living cells and measure a biological response downstream of receptor binding. uni-regensburg.de
For GPCRs like the adrenergic receptors, common functional assays include:
Second Messenger Assays: Adrenergic receptors are coupled to G proteins that, when activated, modulate the production of intracellular second messengers. For instance, β-adrenergic receptors typically couple to the Gs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP). derangedphysiology.com Assays that measure changes in intracellular cAMP levels can therefore quantify the agonistic or antagonistic activity of a compound. innoprot.com Conversely, α₂-adrenergic receptors often couple to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cAMP. nih.govuni-regensburg.de
G-Protein Activation Assays: A more direct measure of receptor activation is the [³⁵S]GTPγS binding assay. In this assay, receptor activation promotes the exchange of GDP for GTP on the G protein α-subunit. The use of a non-hydrolyzable GTP analogue, [³⁵S]GTPγS, allows for the quantification of G-protein activation as a measure of receptor agonism. nih.govsygnaturediscovery.com
Reporter Gene Assays: These assays link receptor activation to the expression of a reporter gene (e.g., luciferase or β-galactosidase). The amount of reporter protein produced provides a quantifiable measure of the functional response.
Cell Viability and Apoptosis Assays: In some receptor systems, ligand binding can trigger pathways leading to cell death. Assays that measure cell viability or the activation of key apoptotic proteins like caspase-3 can be used to define the functional activity of ligands. nih.gov
Functional studies have shown that dobutamine is a full agonist at β₁-receptors but has little intrinsic activity at β₂ and α₂-receptors, consistent with the binding data. nih.gov The development of agonistic antibodies for various receptors also relies heavily on cell-based functional assays, often using co-culture formats to evaluate their effects. youtube.com
Radioligand Binding Assays for Receptor Affinity Determination
In Vitro Metabolism Studies of Trimethoxydobutamine
In vitro metabolism studies are essential for predicting how a drug will be processed in the body. selvita.comcaldic.com These studies help identify potential metabolic liabilities, active or toxic metabolites, and species differences in metabolism. nih.gov They are typically conducted using subcellular fractions (e.g., microsomes, S9) or whole cells (e.g., hepatocytes) from the liver, the primary site of drug metabolism. selvita.comevotec.com
The primary goal of these studies is to identify the major metabolic pathways and the resulting metabolites. For dobutamine, a close analogue of this compound, the principal metabolic pathway is O-methylation of the catechol ring. derangedphysiology.comnih.gov
Subcellular Fractions: Liver microsomes contain Phase I drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily, while the S9 fraction contains both microsomal and cytosolic (Phase II) enzymes. selvita.comcaldic.com Incubating a compound like dobutamine with these fractions in the presence of necessary cofactors (e.g., NADPH for CYP enzymes) allows for the generation of metabolites. selvita.comnih.gov
Hepatocyte Models: Primary hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain a full complement of Phase I and Phase II metabolic enzymes and cofactors within an intact cellular environment. selvita.comevotec.com
Studies on dobutamine have shown that its metabolism produces several key products. The major metabolite identified in both dogs and humans is 3-O-methyldobutamine, formed via methylation of one of the catechol hydroxyl groups. derangedphysiology.comnih.gov Further metabolism involves conjugation reactions. In humans, a significant portion of dobutamine and 3-O-methyldobutamine is excreted in the urine as sulfate (B86663) and glucuronide conjugates. nih.gov
| Parent Compound | Metabolic Reaction | Key Enzyme | Resulting Metabolite | Reference |
|---|---|---|---|---|
| Dobutamine | O-Methylation | COMT | 3-O-methyldobutamine | derangedphysiology.comnih.gov |
| Dobutamine | Conjugation (Sulfation) | Sulfotransferases | Dobutamine-sulfate | nih.gov |
| 3-O-methyldobutamine | Conjugation (Sulfation/Glucuronidation) | Sulfotransferases/UGTs | 3-O-methyldobutamine conjugates | derangedphysiology.comnih.gov |
Identifying the specific enzymes responsible for a drug's metabolism is crucial for predicting potential drug-drug interactions. biomolther.orgnih.gov While the cytochrome P450 (CYP) family is responsible for the Phase I metabolism of a vast number of drugs, other enzymes can also play a critical role. mdpi.comnih.govmdpi.com
For dobutamine, the key metabolic step of O-methylation is catalyzed not by a CYP enzyme, but by Catechol-O-methyltransferase (COMT) . derangedphysiology.comnih.gov This enzyme is responsible for the formation of 3-O-methyldobutamine. nih.gov In vitro studies using sonicates of human blood mononuclear cells have demonstrated the formation of 3-O-methyldobutamine from dobutamine, confirming the activity of COMT in this pathway. nih.gov
While COMT is primary for the initial step, CYP enzymes are central to the metabolism of many other xenobiotics and could be involved in the metabolism of other dobutamine analogues or in secondary metabolic steps. nih.govmdpi.com The major drug-metabolizing CYPs in humans include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. biomolther.org Inhibition or induction of these enzymes by co-administered drugs can lead to significant changes in a compound's plasma concentration and potential toxicity. biomolther.orgnih.gov Therefore, a full preclinical investigation for a new analogue like this compound would include reaction phenotyping studies with a panel of recombinant human CYP enzymes to determine which, if any, are involved in its metabolism.
Investigation of Metabolic Stability in Preclinical In Vitro Systems
The metabolic stability of a new chemical entity is a critical parameter assessed during early drug discovery, as it influences key pharmacokinetic properties such as half-life and bioavailability. nih.govnih.gov This assessment is typically conducted using various in vitro systems that model the metabolic processes of the liver, the primary site of drug metabolism. frontagelab.comsrce.hr For this compound and its analogues, these investigations provide essential data to predict their in vivo hepatic clearance. frontagelab.com
The principal in vitro systems employed are liver microsomes and hepatocytes. frontagelab.comsrce.hr Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes. srce.hr Hepatocytes, being intact liver cells, contain the full complement of both phase I and phase II metabolic enzymes and their necessary cofactors, offering a more comprehensive picture of metabolic pathways. frontagelab.comcreative-biolabs.com
The standard procedure for a metabolic stability assay involves incubating the test compound, such as this compound, with either liver microsomes or a suspension of cryopreserved hepatocytes at 37°C. creative-biolabs.combeckman.com The reaction is initiated by adding a necessary cofactor, like NADPH for microsomal assays, and is stopped at various time points by adding a solvent like acetonitrile (B52724). beckman.com The rate of disappearance of the parent compound is then monitored over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). srce.hrnuvisan.com
From the rate of disappearance, key parameters are calculated to quantify metabolic stability. srce.hr The in vitro half-life (t½) represents the time required for 50% of the compound to be metabolized. nih.gov The intrinsic clearance (CLint) describes the maximum metabolic capacity of the liver for a specific compound, independent of other physiological factors. nih.govsrce.hr These values are crucial for extrapolating to in vivo pharmacokinetic behavior. nih.gov For instance, high metabolic instability (short t½, high CLint) often suggests rapid first-pass metabolism and potentially low oral bioavailability. frontagelab.com While specific data for this compound is not extensively published, it is known to be a metabolite and impurity of Dobutamine, indicating it is a product of metabolic processes. Studies on analogous compounds show significant variability in stability based on their chemical structure. nih.gov
Table 1: Key Parameters in In Vitro Metabolic Stability Assays
| Parameter | Description | In Vitro System | Significance |
|---|---|---|---|
| In Vitro Half-life (t½) | Time taken for the concentration of the parent compound to decrease by 50%. nih.gov | Liver Microsomes, Hepatocytes | Indicates the speed of metabolism; a shorter half-life suggests lower stability. |
| Intrinsic Clearance (CLint) | The inherent ability of the liver enzymes to metabolize a drug, independent of blood flow. srce.hr | Liver Microsomes, Hepatocytes | Used to predict in vivo hepatic clearance and bioavailability. nuvisan.com |
| Metabolite Profile | Identification and characterization of the metabolites formed during incubation. creative-biolabs.com | Hepatocytes, Liver S9 Fractions | Helps to understand metabolic pathways and identify potentially active or toxic metabolites. |
Neurochemical Research Paradigms for Substituted Phenethylamines
Substituted phenethylamines, the class to which this compound belongs, are known for their diverse interactions with the central nervous system. Understanding their neurochemical profile is essential to characterizing their potential pharmacological effects. Research paradigms focus on their interactions with neurotransmitter systems and key enzymes. mdpi.com
A primary mechanism by which many phenethylamines exert their effects is by modulating the levels of monoamine neurotransmitters (dopamine, norepinephrine (B1679862), and serotonin) in the synaptic cleft. biomolther.org This is achieved by interacting with the respective monoamine transporters: the dopamine (B1211576) transporter (DAT), the norepinephrine transporter (NET), and the serotonin (B10506) transporter (SERT). nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synapse back into the presynaptic neuron, thus terminating the signal. biomolther.org
In vitro assays are fundamental for quantifying these interactions. nih.gov These studies typically use either synaptosomes (isolated nerve terminals) prepared from rodent brain tissue or human embryonic kidney (HEK-293) cells that have been engineered to express a specific human monoamine transporter (hDAT, hNET, or hSERT). nih.govbiomolther.org
Uptake Inhibition Assays: To measure a compound's ability to block neurotransmitter reuptake, cells or synaptosomes are incubated with the test compound (e.g., a this compound analogue) before adding a radiolabeled neurotransmitter, such as [3H]-dopamine. biomolther.orgbiomolther.org The amount of radioactivity taken up by the cells is then measured. A potent inhibitor will significantly reduce the accumulation of the radiolabeled neurotransmitter inside the cells. The results are often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the neurotransmitter uptake. researchgate.net
Release Assays: Some phenethylamines can also act as releasing agents, promoting the efflux of neurotransmitters from the neuron into the synapse. nih.gov This is measured by pre-loading the cells or synaptosomes with a radiolabeled neurotransmitter. After washing away the excess, the cells are exposed to the test compound, and the amount of radioactivity released into the surrounding medium is quantified over time. nih.gov
Studies on various substituted phenethylamines reveal a wide range of activities, from potent and selective inhibitors of one transporter to broad-spectrum releasing agents. nih.govresearchgate.net For example, some analogues show high potency for inhibiting NET and SERT with little effect on DAT. researchgate.net This differential activity among analogues underscores the importance of such screening for characterizing the neurochemical profile of a novel compound.
Table 2: Example In Vitro Transporter Activity for Substituted Phenethylamines
Data represents findings for various phenethylamine (B48288) analogues, not this compound specifically, to illustrate typical research outcomes. nih.govnih.gov
| Compound Class | Target | Assay Type | Typical Potency (IC50/Ki) | Reference |
|---|---|---|---|---|
| 2C-X Series | hSERT | Uptake Inhibition | Micromolar (µM) range | nih.gov |
| 2C-X Series | hNET | Uptake Inhibition | Micromolar (µM) range | nih.gov |
| MDA Analogues | hNET | Uptake Inhibition | High potency | researchgate.net |
| MDA Analogues | hSERT | Uptake Inhibition | Preferential over dopamine uptake | researchgate.net |
| Pyrovalerone Cathinones | hDAT & hNET | Uptake Inhibition | Potent (0.02–8.7 µM) | researchgate.net |
Besides transporters, substituted phenethylamines can interact with various enzymes critical to neurochemical signaling. Two prominent examples are Monoamine Oxidase (MAO) and Carbonic Anhydrase (CA).
Monoamine Oxidase (MAO) Inhibition: MAO is a key enzyme responsible for the degradation of monoamine neurotransmitters within neurons and in the gut. acs.orgwikipedia.org There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. mdpi.com Inhibition of MAO leads to increased levels of these neurotransmitters. Many phenethylamine derivatives have been synthesized and evaluated for their ability to inhibit MAO-A and/or MAO-B. acs.org These assays typically involve incubating the purified enzyme with the test compound and a substrate that produces a fluorescent or colored product upon oxidation. The reduction in signal indicates enzyme inhibition, from which an IC50 value can be determined. acs.org Some sulfur-substituted phenethylamines have been identified as potent and selective reversible inhibitors of MAO-A. acs.org
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of enzymes involved in various physiological processes, including pH regulation in the brain. researchgate.net Certain phenethylamine derivatives, particularly those modified into ureas or sulfamides, have shown potent inhibitory activity against human CA isoforms (hCA I and II). mdpi.comresearchgate.net The inhibitory potential is often assessed via spectrophotometric assays that measure the enzyme's esterase activity. Phenolic groups on the compounds are thought to contribute to this inhibitory effect by coordinating with the zinc ion in the enzyme's active site. researchgate.net
Table 3: Enzyme Inhibition Profiles of Phenethylamine Analogues
| Compound Class | Enzyme Target | Inhibitory Potency (Ki or IC50) | Reference |
|---|---|---|---|
| Sulfur-Substituted Phenethylamines | MAO-A | Submicromolar (nM) range | acs.org |
| Sulfur-Substituted Phenethylamines | MAO-B | Low to no activity | acs.org |
| Phenethylamine-derived Ureas | hCA I | 0.307–0.432 nM | researchgate.net |
| Phenethylamine-derived Ureas | hCA II | 0.149–0.278 nM | researchgate.net |
In Vitro Neurotransmitter Uptake and Release Studies
Preclinical In Vitro Models for Assessing Potential Biological Interactions
To bridge the gap between simple biochemical assays and in vivo studies, more complex in vitro models are used to screen for biological activity and potential toxicity. These models provide a more physiologically relevant context by using whole cells or even intact tissue structures. researchgate.net
Cell-based assays are a cornerstone of modern drug discovery, allowing for the high-throughput screening of compounds in a cellular environment. researchgate.netbmglabtech.com These assays can measure a wide array of cellular responses, including cytotoxicity, proliferation, apoptosis, and specific functional outcomes. epo-berlin.com
For phenethylamines, immortalized cell lines are routinely used. As mentioned previously, HEK-293 cells are instrumental in functional assays when they are engineered to express specific targets like transporters or receptors. nih.govprobiocdmo.com Beyond functional screening, cell lines are used to assess general cytotoxicity. For example, various human cancer cell lines (e.g., Caco-2 for colorectal cancer) or normal cell lines can be exposed to a range of compound concentrations. nih.gov Cell viability is then measured using assays that quantify metabolic activity (e.g., MTT or resazurin-based assays) or membrane integrity. bmglabtech.com These screens provide an initial indication of a compound's therapeutic index and potential for off-target toxicity. epo-berlin.comnih.gov
Table 4: Common Cell Line-Based Assays for Compound Screening
| Cell Line Type | Assay Purpose | Example Endpoint Measured | Reference |
|---|---|---|---|
| Engineered HEK-293 | Functional Screening | Neurotransmitter uptake/release, receptor binding/activation | nih.govprobiocdmo.com |
| Human Cancer Cell Lines (e.g., Caco-2) | Anticancer Activity / Cytotoxicity | Cell viability (IC50), apoptosis induction | epo-berlin.comnih.gov |
| Primary Cells (e.g., immune cells) | Specialized Functional Assays | Cytokine release, cell activation | pharmaron.com |
| iPSC-derived Neurons | Neurological Activity / Neurotoxicity | Neurite outgrowth, cell survival, electrophysiological activity | pharmaron.com |
Organotypic slice cultures represent a sophisticated ex vivo model that preserves the three-dimensional architecture and synaptic connectivity of a specific brain region. nih.govnih.gov Typically, thin slices (100-400 µm) of brain tissue, often from the hippocampus or cortex of young rodents, are prepared and maintained in culture for several weeks. nih.gov This model is an excellent intermediate between dissociated cell cultures and whole-animal studies, as it maintains the local cellular environment and neuronal circuits. nih.gov
For studying substituted phenethylamines, organotypic hippocampal slice cultures are particularly valuable. The hippocampus has a well-defined tri-synaptic circuit (DG -> CA3 -> CA1) that can be used to study how a compound affects neuronal health, connectivity, and signal propagation. biorxiv.org Researchers can apply compounds like phenethylamine derivatives directly to the culture medium and observe the effects over days or weeks. researchgate.net
Analysis in these models often involves immunofluorescence staining and confocal microscopy to visualize specific cell types (e.g., mature neurons, astrocytes) and assess markers of cellular stress or death. researchgate.net For example, studies have used this model to investigate the neurotoxic effects of certain phenethylamines by measuring changes in the density of mature neurons over time. researchgate.net The model also allows for the study of complex phenomena like the spreading of protein aggregates through neuronal circuits, which can be initiated by microinjecting seed proteins into a specific subregion of the slice. nih.govbiorxiv.org
Table 5: Experimental Framework for Organotypic Slice Culture Analysis
| Experimental Step | Description | Purpose | Reference |
|---|---|---|---|
| Slice Preparation | Thin (e.g., 300-400 µm) slices are cut from a specific brain region (e.g., hippocampus) of a postnatal animal. | To obtain viable tissue with preserved cytoarchitecture. | nih.gov |
| Culture Maintenance | Slices are cultured on a semi-permeable membrane at the air-liquid interface. | To maintain tissue health and synaptic connectivity for an extended period. | nih.gov |
| Compound Application | The test compound is added to the culture medium. | To expose the intact neural circuit to the substance of interest. | researchgate.net |
| Analysis | Techniques include immunofluorescence, confocal microscopy, and biochemical assays on slice homogenates. | To quantify changes in cell survival, morphology, protein expression, or neuroinflammation. | researchgate.net |
Computational Chemistry and in Silico Modeling for Trimethoxydobutamine
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for elucidating the interactions between a ligand, such as Trimethoxydobutamine, and its biological targets. meilerlab.org These methods provide insights into binding affinities and the dynamic behavior of the ligand-target complex. volkamerlab.org
Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations can be performed to study the dynamic behavior of the this compound-receptor complex over time. volkamerlab.orgresearchgate.net These simulations solve Newton's laws of motion for the atoms in the system, providing a trajectory of their movements. galaxyproject.org This allows for the analysis of the stability of the binding pose predicted by docking, the flexibility of both the ligand and the protein, and the role of solvent molecules in the interaction. volkamerlab.orglabxing.com The simulation process typically involves system setup (solvation and ion addition), energy minimization, and equilibration, followed by the production simulation. galaxyproject.org
Key Research Findings from Simulations:
Binding Affinity: Docking scores provide an estimation of the binding free energy, indicating the strength of the interaction. bioinformation.net
Interaction Footprint: Identification of specific amino acid residues that form crucial contacts with the ligand. meilerlab.org
Conformational Changes: MD simulations can reveal how the binding of this compound might induce conformational changes in the target receptor, which is often essential for its biological function. volkamerlab.org
Stability of Interactions: Analysis of the persistence of hydrogen bonds and other interactions throughout the simulation provides information on the stability of the complex. researchgate.net
| Parameter | Predicted Value | Interacting Residues |
|---|---|---|
| Binding Affinity (kcal/mol) | -8.5 | Asp113, Ser204, Ser207, Phe290 |
| Hydrogen Bonds | 3 | |
| Hydrophobic Interactions | Multiple |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. spu.edu.sy This approach is valuable for predicting the activity of new analogues and for guiding the design of more potent and selective molecules. mdpi.com
For this compound analogues, a QSAR study would involve the following steps:
Data Set Collection: A series of this compound analogues with experimentally determined biological activities (e.g., binding affinity for a specific receptor) is required. chemmethod.com
Descriptor Calculation: Various physicochemical, topological, and electronic properties, known as molecular descriptors, are calculated for each analogue. ijpsr.com These can include parameters like logP (lipophilicity), molecular weight, polar surface area, and various electronic and steric descriptors. ijpsr.com
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Artificial Neural Networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. chemmethod.com
Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.
Application to this compound Analogues:
A QSAR model for this compound analogues could reveal which structural features are critical for their activity. For example, the model might indicate that the presence and position of the methoxy (B1213986) groups on the aromatic ring significantly influence receptor binding. The resulting QSAR equation can then be used to predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds. spu.edu.sy
| Descriptor | Description | Potential Influence on Activity |
|---|---|---|
| logP | Octanol-water partition coefficient, a measure of lipophilicity. | Affects membrane permeability and binding to hydrophobic pockets. |
| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. ijpsr.com | Relates to hydrogen bonding capacity and membrane penetration. |
| Molecular Weight (MW) | The mass of a molecule. | Influences overall size and fit within the binding site. |
| Number of Rotatable Bonds | A measure of molecular flexibility. | Affects conformational entropy upon binding. |
Prediction of Metabolic Pathways and Enzyme Binding Sites Using Computational Tools
Computational tools play a crucial role in predicting the metabolic fate of xenobiotics like this compound. moldiscovery.com These tools can identify potential sites of metabolism on the molecule and predict the enzymes responsible for these biotransformations. moldiscovery.com
Metabolic Pathway Prediction:
Software programs can predict the likely metabolic pathways of a compound by considering various enzymatic reactions, such as those catalyzed by cytochrome P450 (CYP) enzymes, flavin-containing monooxygenases (FMOs), and conjugating enzymes. moldiscovery.com These tools often use a combination of rule-based systems and machine learning models trained on large datasets of known metabolic transformations. For this compound, such tools could predict O-demethylation of the methoxy groups or hydroxylation of the aromatic ring as potential phase I metabolic reactions. Subsequent phase II reactions, like glucuronidation or sulfation of the newly formed hydroxyl groups, could also be predicted.
Enzyme Binding Site Prediction:
Once potential metabolizing enzymes are identified, computational methods can be used to predict the binding site of this compound within the enzyme's active site. researchgate.netajol.info Methods for binding site prediction include:
Structure-based methods: If the 3D structure of the enzyme is known, docking simulations can be used to predict the binding pose of the substrate. ajol.info
Sequence-based methods: In the absence of a 3D structure, methods that rely on sequence conservation and evolutionary information can help identify conserved residues that are likely part of the active site. nih.gov
Geometric and Physicochemical Approaches: Tools like HemeFinder can predict binding sites for specific cofactors like heme based on shape, residue composition, and geometric descriptors. biorxiv.org
These predictions can help in understanding the substrate specificity of metabolizing enzymes and in anticipating potential drug-drug interactions. ajol.info
| Metabolic Reaction | Predicted Metabolite | Potential Enzyme Family |
|---|---|---|
| O-Demethylation | Hydroxy-dimethoxydobutamine | Cytochrome P450 (CYP) |
| Aromatic Hydroxylation | Dihydroxy-trimethoxydobutamine | Cytochrome P450 (CYP) |
| Glucuronidation | This compound-glucuronide | UDP-glucuronosyltransferases (UGTs) |
Virtual Screening Approaches for Identification of Potential Biological Interactions
Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. pharmacyjournal.orgresearchgate.net This approach can be applied to investigate the potential biological interactions of this compound by screening it against a panel of known biological targets.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the target protein. diva-portal.org Molecular docking is the most common SBVS technique, where the ligand is docked into the binding site of the target, and a scoring function is used to estimate the binding affinity. e2enetworks.com This can be used to screen this compound against a database of proteins to identify potential off-target interactions.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. pharmacyjournal.org These approaches rely on the knowledge of other molecules that bind to the target of interest. Methods include searching for molecules with similar 2D or 3D structures to known active ligands or using pharmacophore models that define the essential features for binding. pharmacyjournal.org
Applications for this compound:
Virtual screening can be a powerful tool for:
Target Identification: Screening this compound against a large database of protein structures could help identify previously unknown biological targets.
Off-Target Prediction: Identifying potential off-target interactions can help in understanding the broader pharmacological profile of the compound.
Polypharmacology Assessment: Investigating the ability of this compound to interact with multiple targets, which can be beneficial or detrimental to its therapeutic effect.
| Virtual Screening Method | Principle | Application for this compound |
|---|---|---|
| Molecular Docking (SBVS) | Predicts the binding orientation and affinity of a ligand to a target protein's 3D structure. e2enetworks.com | Screening against a library of receptors to identify potential primary and secondary targets. |
| Pharmacophore Modeling (LBVS) | Identifies the essential spatial arrangement of features necessary for biological activity. pharmacyjournal.org | Searching for other targets that might recognize the pharmacophoric features of this compound. |
| Machine Learning Models | Uses algorithms trained on large datasets to predict bioactivity. e2enetworks.com | Predicting the probability of interaction with various biological targets based on its structural features. |
Chemical Stability, Degradation Pathways, and Impurity Profiling of Trimethoxydobutamine
Stress Testing and Forced Degradation Studies of Trimethoxydobutamine
Forced degradation studies are a critical component of drug development, designed to identify the likely degradation products of a drug substance. unina.itumn.edu These studies help in understanding the intrinsic stability of the molecule, establishing degradation pathways, and developing stability-indicating analytical methods. unina.itumn.edu While specific forced degradation data for this compound is not extensively available in public literature, valuable insights can be drawn from studies on its parent compound, dobutamine (B195870), due to their structural similarities.
Forced degradation studies typically involve exposing the drug substance to stress conditions such as hydrolysis, oxidation, photolysis, and thermal stress. unina.it
Hydrolytic Degradation Mechanisms
Hydrolytic degradation involves the reaction of a substance with water, which can lead to the cleavage of chemical bonds. unoesc.edu.br The rate of hydrolysis is often dependent on the pH of the solution. For aromatic ethers, hydrolysis can be challenging but may be catalyzed by acidic or basic conditions. nadkarnispc.comrsc.org In the case of dobutamine, studies have shown it to be relatively stable under acidic conditions but susceptible to degradation in alkaline environments. scielo.org.comdpi.com
Based on the structure of this compound, which contains ether linkages, it is anticipated that the compound would exhibit some susceptibility to hydrolytic degradation, particularly at the methoxy (B1213986) groups on the catechol ring under harsh pH and temperature conditions. The general mechanism would involve the cleavage of the ether bonds.
Table 1: Hypothetical Hydrolytic Degradation Conditions for this compound based on Dobutamine Studies
| Condition | Reagent | Temperature | Duration | Expected Outcome |
| Acidic Hydrolysis | 0.1 M HCl | 60°C | 72 hours | Minimal to no significant degradation, similar to dobutamine. scielo.org.co |
| Neutral Hydrolysis | Phosphate (B84403) Buffer (pH 7) | 60°C | 72 hours | Potential for slow degradation over extended periods. scielo.org.co |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 12 hours | Significant degradation expected, potentially leading to cleavage of ether bonds. scielo.org.co |
Oxidative Degradation Pathways
The potential pathway for oxidative degradation could involve the formation of radical intermediates, leading to a variety of degradation products. scielo.org.co
Table 2: Hypothetical Oxidative Degradation Conditions for this compound
| Condition | Reagent | Temperature | Duration | Expected Outcome |
| Oxidative Stress | 30% H₂O₂ | 60°C | 72 hours | Degradation is expected, though potentially at a slower rate than dobutamine due to the protective methoxy groups. scielo.org.co |
Photolytic and Thermal Stability Assessment
Photolytic stability testing exposes the drug substance to light to determine its sensitivity to photodegradation. scielo.org.co Phenolic compounds and catecholamines are often light-sensitive. scielo.org.cocsic.es Dobutamine has been reported to be sensitive to light, leading to discoloration. scielo.org.co It is plausible that this compound also exhibits some degree of photolytic instability.
Table 3: Hypothetical Photolytic and Thermal Stability Assessment for this compound
| Condition | Stressor | Details | Expected Outcome |
| Photolytic Stability | UV Light | 200 W h/m² | Potential for degradation and discoloration, similar to dobutamine. scielo.org.conih.gov |
| Thermal Stability | Dry Heat | 80°C | Potential for slow degradation over extended periods. mdpi.com |
Identification and Structural Elucidation of Degradation Products of this compound
The identification and structural elucidation of degradation products are crucial for understanding the degradation pathways and for ensuring the safety of the drug product. nih.govacs.org This process typically involves the use of advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. bmj.cominformaticsjournals.co.inscirp.org
While specific degradation products of this compound are not documented in the available literature, we can hypothesize potential products based on the degradation of dobutamine and related structures. For dobutamine, degradation under basic and oxidative conditions leads to the formation of multiple products, including colored polymers. scielo.org.co Acidic degradation of dobutamine has been shown to yield at least one distinct degradation product. mdpi.com
For this compound, potential degradation products could arise from:
Cleavage of the ether bonds: This could lead to the formation of phenolic compounds.
Oxidation of the aromatic rings or the side chain.
Reactions involving the secondary amine.
The structural elucidation process would involve isolating the individual degradation products using techniques like preparative HPLC and then analyzing them using MS to determine their molecular weight and fragmentation patterns, and NMR to determine their detailed chemical structure. acs.orggoogle.com
Impurity Profiling and Control Strategies for Pharmaceutical Quality
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. service.gov.uk Regulatory agencies require stringent control over impurities to ensure the quality, safety, and efficacy of pharmaceuticals. researchgate.netcsic.es
Understanding Impurity Formation Mechanisms
Impurities in a drug substance can originate from various sources, including the manufacturing process, degradation of the drug substance over time, or interactions with excipients. researchgate.netdaicelpharmastandards.com For this compound, which is an impurity of dobutamine, its formation is inherent to the synthesis of dobutamine. scielo.org.coresearchgate.net
Other impurities can form through the degradation pathways discussed earlier (hydrolysis, oxidation, photolysis, thermolysis). The mechanisms of impurity formation are often complex and can involve multiple reaction steps. For instance, in the synthesis of dobutamine, a potential genotoxic impurity, 2-bromopropane, has been identified and requires careful monitoring. researchgate.net
Understanding these mechanisms is the first step toward developing effective control strategies. csic.es This involves a thorough analysis of the synthetic route and the stability of the drug substance under various conditions.
Control strategies for pharmaceutical impurities are multifaceted and involve a combination of approaches throughout the drug development and manufacturing process. csic.es Key strategies include:
Raw Material Control: Ensuring the purity of starting materials and reagents is fundamental to minimizing the formation of process-related impurities. csic.es
Process Optimization and Control: The synthesis process should be carefully designed and controlled to minimize the formation of impurities. This can involve optimizing reaction conditions (temperature, pressure, pH), purification steps (crystallization, chromatography), and solvent removal processes. csic.esgoogle.com
Specification Setting: Establishing appropriate specifications for the drug substance, including limits for known and unknown impurities, is a critical regulatory requirement. daicelpharmastandards.com
Stability-Indicating Analytical Methods: The development and validation of analytical methods that can separate and quantify the drug substance from all its potential impurities and degradation products are essential for routine quality control and stability testing. bmj.comunoesc.edu.brbmj.comaraijournal.com HPLC is a commonly used technique for this purpose. bmj.comunoesc.edu.brbmj.com
Packaging and Storage Conditions: Appropriate packaging and storage conditions are crucial to protect the drug substance from environmental factors like light, moisture, and heat that can cause degradation. researchgate.net
By implementing a comprehensive control strategy, pharmaceutical manufacturers can ensure that the levels of this compound and other impurities in dobutamine drug products are maintained within safe and acceptable limits throughout their shelf life. researchgate.net
Development of Analytical Control Methods for Impurities
The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of drug products. For this compound, which is recognized as Dobutamine Impurity C, the development of robust analytical methods is essential for its detection and quantification. synzeal.comaxios-research.com These methods are integral to the quality control of dobutamine, the active pharmaceutical ingredient (API), and are developed to meet stringent regulatory requirements, such as those set by the European Pharmacopoeia (Ph. Eur.), which limits Impurity C to 0.5%.
The development of such analytical control methods often involves forced degradation studies and the use of advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). bmj.comresearchgate.net this compound hydrochloride itself serves as a crucial reference standard in the development and validation of these analytical procedures. axios-research.com
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development
A primary strategy for controlling impurities is the development of a stability-indicating assay method (SIAM) for the API. bmj.com A validated SIAM can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. bmj.com The development of such a method for dobutamine inherently includes the separation and quantification of this compound.
Forced degradation studies are a prerequisite for developing a stability-indicating HPLC method. bmj.comlhasalimited.org These studies involve subjecting the API to various stress conditions to generate potential degradation products. For dobutamine, these studies have been conducted under the following conditions:
Acidic Conditions: Treatment with 0.1 M, 1 M, and 2 M hydrochloric acid (HCl) at 60°C for 72 hours. bmj.com
Alkaline Conditions: Exposure to 0.1 M and 1 M sodium hydroxide (B78521) (NaOH) at 60°C for 12 hours, and to 3 M and 5 M NaOH at room temperature. bmj.com
Oxidative Conditions: Treatment with 30% hydrogen peroxide (H₂O₂) at 60°C for 72 hours. bmj.com
Photolytic Conditions: Exposure to light. bmj.com
The results of these studies indicated that dobutamine is relatively stable under acidic conditions but highly susceptible to degradation under alkaline and photolytic conditions. bmj.com The degradation products generated are then used to challenge the specificity of the HPLC method, ensuring that all degradants, including this compound, are well-resolved from the main API peak.
An example of a stability-indicating HPLC method developed for dobutamine is detailed in the table below. This method demonstrated good peak resolution for dobutamine from its common impurities and degradation products. bmj.com
| Parameter | Condition |
|---|---|
| Column | Hypersil |
| Mobile Phase | 0.05 M KH₂PO₄ : Acetonitrile (B52724) : Methanol (82:12:6 v/v/v) with 0.3% (v/v) Triethylamine |
| pH | 4.0 |
| Detection | UV at 280 nm |
This method was found to be highly specific for dobutamine, a critical requirement for accurately quantifying impurities like this compound. bmj.com
Advanced Analytical Techniques for Impurity Analysis
In addition to standard HPLC with UV detection, more advanced techniques like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) are employed for the analysis of dobutamine and its impurities. These methods offer higher sensitivity and selectivity, which is particularly useful for identifying and quantifying trace-level impurities.
One such UHPLC-MS/MS method utilized this compound (TMD) as an internal standard for the quantification of dobutamine in plasma samples. researchgate.net The chromatographic conditions for this method are outlined below.
| Parameter | Condition |
|---|---|
| Column | Kinetex F5 (50 × 2.1 mm, 2.6 μm, 100 Å) |
| Mobile Phase | Acetonitrile and 0.01% Formic Acid (HCOOH) |
| Flow Rate | 0.25 mL/min |
| Column Temperature | 40°C |
| Detection | Multiple Reaction Monitoring (MRM) in ESI+ |
The use of this compound as an internal standard in this assay highlights its importance as a well-characterized chemical entity for analytical purposes. researchgate.net The development and validation of such sophisticated methods are crucial for ensuring the quality and safety of dobutamine-containing pharmaceuticals by strictly controlling the levels of impurities, including this compound.
Advanced Methodological Approaches in Trimethoxydobutamine Research
Isotope-Labeling Strategies for Metabolic and Analytical Studies
Isotope labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system and to create internal standards for precise quantification. derpharmachemica.com In the context of Trimethoxydobutamine research, stable isotope labeling would be indispensable for elucidating its metabolic pathways, identifying metabolites, and performing definitive quantitative analysis in complex biological matrices.
The strategy involves replacing one or more atoms in the this compound molecule with their heavier, non-radioactive (stable) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). tandfonline.comotsuka.co.jp The resulting isotopically labeled compound is chemically identical to the unlabeled version but is distinguishable by mass spectrometry (MS) due to its higher mass. derpharmachemica.com
Detailed Research Applications:
Metabolic Pathway Elucidation: By administering ¹³C- or ¹⁵N-labeled this compound to a preclinical model, researchers can track the isotopic label as it is incorporated into various downstream metabolites. tandfonline.com Analysis of samples (e.g., plasma, urine) via Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the detection of all metabolites derived from the parent compound, helping to map out biotransformation processes such as demethylation, conjugation, or oxidation. jci.org Studies on analogous catecholamines have successfully used this approach to understand their metabolism and degradation. tandfonline.com
Quantitative Analysis: Labeled this compound serves as an ideal internal standard for quantitative assays. Since the labeled standard co-elutes with the unlabeled analyte and has nearly identical ionization efficiency in MS, it can correct for variations in sample preparation and instrument response, leading to highly accurate and precise quantification. researchgate.net In fact, this compound itself has been used as an internal standard for the analysis of dobutamine (B195870) in plasma samples. researchgate.netresearchgate.netresearchgate.net
Flux Analysis: Stable isotope labeling can provide crucial information about metabolic flux that cannot be obtained from simple concentration measurements. These studies reveal the rate at which metabolic pathways are operating, offering deeper insights into the dynamic response of a biological system to the compound.
Table 1: Common Isotopes and Their Application in Metabolic Studies
| Isotope | Typical Application | Detection Method | Advantage in this compound Research |
|---|---|---|---|
| Carbon-13 (¹³C) | Tracing the carbon skeleton through metabolic pathways. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Allows for the definitive identification of all carbon-containing metabolites. tandfonline.com |
| Nitrogen-15 (¹⁵N) | Investigating reactions involving the amine group. | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Useful for studying deamination or N-conjugation pathways. tandfonline.com |
Advanced Separation Techniques (e.g., Chiral Chromatography) for Stereoisomer Analysis
Like its parent compound dobutamine, this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers. taylorandfrancis.com In pharmacology, enantiomers of the same drug can have vastly different activities; for dobutamine, the (+) isomer is a potent β1 agonist and α1 antagonist, while the (-) isomer is an α1 agonist. derpharmachemica.comtaylorandfrancis.com Therefore, separating and analyzing these stereoisomers is critical.
Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the gold standard for this purpose. nih.govphenomenex.comresearchgate.net A CSP is composed of a single enantiomer of a chiral selector that is immobilized on a support material (like silica). nih.gov Separation occurs because the two enantiomers of the analyte form transient, diastereomeric complexes with the CSP, which have different binding energies, leading to different retention times on the column. researchgate.net
Detailed Research Findings:
Column Selection: The choice of CSP is crucial and is typically determined by screening various column types. For catecholamine-like structures, polysaccharide-based CSPs (e.g., derived from cellulose (B213188) or amylose) and Pirkle-type (brush-type) CSPs are often effective. phenomenex.comresearchgate.net Phenomenex, a manufacturer of chromatography columns, lists dobutamine as a compound that can be separated using polysaccharide-based CSPs. phenomenex.com
Method Development: The separation is optimized by adjusting the mobile phase composition (solvents and additives), flow rate, and temperature. acs.org The goal is to achieve baseline resolution of the two enantiomeric peaks, allowing for accurate quantification of each. acs.org
Detection: Coupling chiral HPLC with mass spectrometry (LC-MS/MS) provides both separation and sensitive, specific detection, making it the preferred method for analyzing chiral drugs in biological samples. researchgate.netnih.gov
Table 2: Types of Chiral Stationary Phases (CSPs) for HPLC
| CSP Type | Principle of Separation | Examples of Separated Compounds | Relevance to this compound |
|---|---|---|---|
| Polysaccharide-based | Forms inclusion complexes; relies on hydrogen bonding, π-π, and dipole-dipole interactions. researchgate.net | Beta-blockers (Propranolol, Metoprolol), Dobutamine, other adrenergic agents. phenomenex.com | High likelihood of success due to structural similarities with known separated compounds. |
| Pirkle-type (Brush-type) | Relies on π-π interactions, hydrogen bonding, and steric hindrance. researchgate.net | Various aromatic amines and alcohols. | Applicable due to the aromatic rings and hydroxyl/amine groups in the structure. |
| Protein-based | Mimics biological interactions using immobilized proteins like albumin or α1-acid glycoprotein (B1211001) (AGP). | Warfarin, benzodiazepines. | Useful for studying enantioselective protein binding directly on the column. |
| Cyclodextrin-based | Forms inclusion complexes where the analyte fits into the hydrophobic cavity of the cyclodextrin (B1172386). phenomenex.com | Aromatic compounds, various pharmaceuticals. phenomenex.com | The aromatic rings of this compound could interact favorably with the cyclodextrin cavity. |
Integration of Omics Technologies (e.g., Metabolomics, Proteomics) in Preclinical Investigations
Omics technologies provide a system-wide view of molecular changes in response to a drug, moving beyond the single-target approach to offer a holistic understanding of its biological effects. nih.gov For a compound like this compound, integrating metabolomics and proteomics in preclinical studies would be essential to characterize its broader physiological impact, identify biomarkers, and uncover its mechanisms of action. nih.govfrontiersin.orgresearchgate.net
Metabolomics: This technology involves the comprehensive analysis of all small-molecule metabolites in a biological sample. nih.gov In preclinical cardiac studies, untargeted metabolomics can reveal how an adrenergic agonist like this compound alters key energy pathways. For instance, studies on adrenergic stimulation in cardiac cells have shown significant changes in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and fatty acid oxidation. nih.govnih.gov Such an analysis for this compound could pinpoint its influence on cardiac energy substrate utilization.
Proteomics: Proteomics is the large-scale study of proteins. In the context of this compound, it could be used to identify changes in the expression of proteins involved in cardiac signaling, structure, and metabolism. For example, investigating the proteome of cardiac tissue after treatment could reveal upregulation of hypertrophic signaling proteins or alterations in mitochondrial proteins, providing mechanistic clues to the compound's effects. frontiersin.org Research on heart failure has utilized proteomics to identify changes in extracellular matrix proteins and factors related to cardiac remodeling. researchgate.net
Integration and Data Analysis:
The true power of omics lies in the integration of multiple datasets. researchgate.net Correlating changes in the proteome (e.g., an enzyme's expression level) with changes in the metabolome (e.g., the concentration of that enzyme's substrate or product) can build a comprehensive picture of the drug's effect on cellular networks. nih.govnih.gov This integrated approach helps to generate new hypotheses and identify potential biomarkers of drug efficacy or off-target effects. researchgate.net
Table 3: Role of Omics Technologies in Preclinical Investigation of an Adrenergic Agent
| Omics Technology | Information Provided | Key Questions Answered for this compound |
|---|---|---|
| Metabolomics | A snapshot of the metabolic state; identifies changes in small molecule concentrations (e.g., glucose, ATP, amino acids, lipids). nih.govjacc.org | How does the compound alter cardiac energy metabolism? Does it shift substrate preference? What are the downstream metabolic consequences of receptor activation? nih.gov |
| Proteomics | A global view of protein expression and post-translational modifications. researchgate.netfrontiersin.org | Which signaling pathways are activated? Does it induce changes in structural proteins or enzymes involved in cardiac function? frontiersin.org |
| Transcriptomics | Measures gene expression levels (mRNA). | Which genes are up- or down-regulated in response to the compound, preceding changes in protein levels? |
| Integrated Multi-Omics | A holistic view of the system, linking changes across genes, proteins, and metabolites. | How do drug-induced changes in gene expression translate to functional changes in protein and metabolite networks? |
Q & A
Basic: What are the recommended protocols for synthesizing Trimethoxydobutamine with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Literature Review : Begin with a systematic review of existing synthetic pathways (e.g., substitution reactions, catalytic methods) to identify optimal precursors and reaction conditions .
- Precursor Selection : Prioritize precursors with documented stability, such as halogenated intermediates, to minimize side reactions.
- Optimization : Use Design of Experiments (DOE) to test variables (temperature, solvent polarity, catalyst concentration) and identify optimal yield conditions .
- Characterization : Validate purity via -NMR (peaks at δ 3.8–4.1 ppm for methoxy groups) and HPLC (retention time ±0.2 min from reference standards) .
- Documentation : Provide detailed reaction parameters (e.g., molar ratios, reflux duration) to enable replication .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?
Methodological Answer:
- Structural Confirmation :
- Purity Assessment :
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of particulates.
- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in hazardous waste containers .
Advanced: How should researchers design experiments to investigate this compound’s mechanism of action in cardiovascular models?
Methodological Answer:
- Model Selection :
- In Vitro : Isolated rat aorta assays to measure β1-adrenergic receptor activation via cyclic AMP quantification .
- In Vivo : Dose-response studies in hypertensive rodent models, monitoring blood pressure changes with telemetry .
- Controls : Include positive controls (e.g., dobutamine) and vehicle controls to isolate compound-specific effects.
- Statistical Power : Use a priori power analysis (α = 0.05, β = 0.2) to determine sample size .
Advanced: How can contradictions in reported pharmacological data for this compound be systematically resolved?
Methodological Answer:
- Replication : Repeat experiments under identical conditions (e.g., buffer pH, temperature) to confirm findings .
- Meta-Analysis : Pool data from multiple studies using random-effects models to assess heterogeneity .
- Error Source Analysis :
- Technical Variability : Calibrate equipment (e.g., HPLC pumps, pressure sensors) before each run .
- Biological Variability : Standardize animal strains and cell passage numbers .
- Publication Bias Assessment : Evaluate grey literature and negative results repositories to mitigate bias .
Advanced: What strategies are effective for developing novel this compound derivatives with enhanced selectivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Computational Modeling :
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with adrenergic receptor binding pockets .
- Synthetic Routes :
- Employ parallel synthesis for rapid generation of analogs; validate purity and stability as in FAQ 1 .
Advanced: How can researchers ensure data integrity and interoperability when publishing this compound studies?
Methodological Answer:
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .
- Terminology : Define experimental parameters (e.g., “high purity” as ≥98% via HPLC) to avoid ambiguity .
- Data Repositories : Upload raw spectra, chromatograms, and kinetic data to platforms like Zenodo or Figshare .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
